Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride
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Overview
Description
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a furan ring fused with a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride typically involves a multi-step process. One common method involves the reaction of aryl or heteroaryl aldehydes with substituted phenacyl bromides and 4-hydroxycoumarin in the presence of N,N-diisopropyl ethyl ammonium acetate (DIPEAc) as the promoting medium . This one-pot three-component approach is known for its operational simplicity, efficiency, and wide substrate scope.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives, while substitution reactions can produce a variety of substituted benzodioxin compounds .
Scientific Research Applications
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furo(3,2-c)coumarins: These compounds share a similar furan-benzodioxin structure but differ in the position of the furan ring fusion.
Benzofuran derivatives: These compounds have a benzofuran core and exhibit similar biological activities.
Uniqueness
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
35689-41-9 |
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Molecular Formula |
C17H20ClNO5 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
diethyl-[2-(furo[2,3-g][1,4]benzodioxine-7-carbonyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H19NO5.ClH/c1-3-18(4-2)5-6-22-17(19)16-10-12-9-14-15(11-13(12)23-16)21-8-7-20-14;/h7-11H,3-6H2,1-2H3;1H |
InChI Key |
ZRZCYSWTXRTHME-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC2=CC3=C(C=C2O1)OC=CO3.[Cl-] |
Origin of Product |
United States |
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